molecular formula C12H9N3O6 B11043953 Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate

Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate

Cat. No.: B11043953
M. Wt: 291.22 g/mol
InChI Key: ULDYRNHKMYXBGI-UHFFFAOYSA-N
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Description

Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure with three cyano groups and three ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate typically involves the cyclopropanation of a suitable precursor with cyano and ester functional groups. One common method is the reaction of a tricyano precursor with trimethyl orthoformate under acidic conditions to form the desired cyclopropane ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,2,3-propanetricarboxylate: Similar in structure but lacks the cyano groups.

    Trimethyl aconitate: Contains a similar ester functionality but differs in the overall structure.

Uniqueness

Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate is unique due to its combination of cyano and ester groups within a cyclopropane ring.

Properties

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

trimethyl 1,2,3-tricyanocyclopropane-1,2,3-tricarboxylate

InChI

InChI=1S/C12H9N3O6/c1-19-7(16)10(4-13)11(5-14,8(17)20-2)12(10,6-15)9(18)21-3/h1-3H3

InChI Key

ULDYRNHKMYXBGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(C1(C#N)C(=O)OC)(C#N)C(=O)OC)C#N

Origin of Product

United States

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